molecular formula C7H2F3N B1306043 2,3,5-Trifluorobenzonitrile CAS No. 241154-09-6

2,3,5-Trifluorobenzonitrile

Cat. No.: B1306043
CAS No.: 241154-09-6
M. Wt: 157.09 g/mol
InChI Key: MMPKVFQMDMBXSG-UHFFFAOYSA-N
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Description

2,3,5-Trifluorobenzonitrile is an organic compound with the chemical formula C7H2F3N. It is a derivative of benzonitrile where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trifluorobenzonitrile can be synthesized through several methods. One common approach involves the halogen exchange reaction (Halex reaction) where 2,3,5-trichlorobenzonitrile is treated with a fluoride source such as potassium fluoride in the presence of a phase transfer catalyst. The reaction typically occurs at elevated temperatures ranging from 80 to 250°C .

Industrial Production Methods

Industrial production of this compound often employs similar halogen exchange reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvent and catalyst, as well as the control of reaction parameters, are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluorobenzonitrile depends on its application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms, which activate the benzene ring towards nucleophilic substitution. In medicinal chemistry, the compound’s effects are related to its interaction with biological targets, although specific pathways and molecular targets can vary based on the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluorobenzonitrile is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and properties. The electron-withdrawing effects of the fluorine atoms at the 2, 3, and 5 positions make it particularly useful in nucleophilic substitution reactions and as a precursor for various fluorinated compounds .

Biological Activity

2,3,5-Trifluorobenzonitrile (TFBN), with the molecular formula C7_7H2_2F3_3N, is a fluorinated aromatic compound characterized by the substitution of three hydrogen atoms on the benzene ring with fluorine atoms at the 2, 3, and 5 positions. This unique structure imparts distinct chemical properties that have garnered interest in various fields, particularly in medicinal chemistry for its potential biological activities.

The presence of fluorine atoms significantly influences the reactivity and stability of TFBN. The electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic system, making it a suitable candidate for nucleophilic substitution reactions. Additionally, the nitrile group (–C≡N) contributes to its utility as a versatile building block in organic synthesis.

PropertyValue
Molecular Weight157.09 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point170.7 ± 35.0 °C
CAS Number241154-09-6

Antimicrobial Properties

Research indicates that compounds derived from trifluorobenzonitrile exhibit promising antimicrobial activities. For instance, analogues of TFBN have been explored for their potential as antibiotics , particularly in combating resistant bacterial strains. The trifluoromethyl group has been shown to enhance bioactivity by improving metabolic stability and lipophilicity, which are critical for drug efficacy.

Anticancer Agents

TFBN and its derivatives have also been studied for their anticancer properties . The structural modifications introduced by fluorination can lead to increased interactions with biological targets involved in cancer progression. Some studies suggest that these compounds may inhibit specific pathways associated with tumor growth, although detailed mechanisms remain to be fully elucidated.

The mechanism of action for TFBN largely depends on its biological target. In antimicrobial applications, it is believed that the compound interferes with bacterial cell wall synthesis or disrupts essential metabolic processes. In cancer research, TFBN may affect microtubule dynamics or other cellular structures involved in mitosis .

Case Studies

  • Antibiotic Development : In a study focusing on the synthesis of new antibiotics from TFBN derivatives, researchers reported that certain modifications led to compounds with enhanced activity against Gram-positive bacteria. These findings underscore the potential of TFBN as a scaffold for antibiotic development.
  • Cancer Cell Lines : A comparative study involving various trifluorobenzonitrile derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7). The study highlighted how structural variations impacted cell viability and apoptosis rates .

Properties

IUPAC Name

2,3,5-trifluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPKVFQMDMBXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380325
Record name 2,3,5-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241154-09-6
Record name 2,3,5-Trifluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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